3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
- 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl
Uniqueness
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole is unique due to its specific structural features and the combination of pyrazine and carbazole elements
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C16H20N2/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2/h6-7,10,15H,3-5,8-9H2,1-2H3 |
InChI Key |
XXEYXLGPFYMZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.